A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Methoxy-2'-deoxy-2'-fluoro-β-D-arabinoadenosine
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Methoxy-2'-deoxy-2'-fluoro-β-D-arabinoadenosine
Foreword: The Significance of Modified Nucleosides in Modern Therapeutics
In the landscape of drug discovery and development, chemically modified nucleosides and nucleotides stand as a cornerstone of innovation, particularly in the realm of antisense oligonucleotides and antiviral agents. These modifications are not merely incremental adjustments; they are strategic alterations designed to enhance therapeutic properties such as metabolic stability, target binding affinity, and cellular uptake, while often reducing off-target toxicity. The subject of this guide, 2-Methoxy-2'-deoxy-2'-fluoro-β-D-arabinoadenosine, represents a sophisticated example of such molecular engineering. This nucleoside analogue incorporates two key modifications: a 2'-fluoro group in the arabino configuration and a 2-methoxy group on the adenine base. The 2'-fluoroarabino modification is known to confer a DNA-like conformation, which is advantageous for antisense applications that rely on RNase H-mediated cleavage of target RNA.[1][2][3][4] The 2-methoxy substitution on the purine ring, on the other hand, can modulate base pairing interactions and offer resistance to enzymatic degradation. This guide provides an in-depth exploration of the synthesis and characterization of this promising compound, offering a technical resource for researchers and professionals in the field.
Part 1: Strategic Synthesis of 2-Methoxy-2'-deoxy-2'-fluoro-β-D-arabinoadenosine
The synthesis of this doubly modified nucleoside is a multi-step process that requires careful control of stereochemistry and protecting group strategies. The overall synthetic strategy involves the preparation of a suitably protected and fluorinated sugar donor, the synthesis of the modified nucleobase, the glycosylation to form the nucleoside, and final deprotection steps.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for 2-Methoxy-2'-deoxy-2'-fluoro-β-D-arabinoadenosine.
Step-by-Step Synthetic Protocol
1. Synthesis of the Fluorinated Sugar Donor:
The synthesis of the 2-deoxy-2-fluoro-arabinofuranosyl donor typically starts from a readily available carbohydrate precursor, such as 1,3,5-tri-O-benzoyl-D-ribose.[2]
-
Rationale: The benzoyl protecting groups are robust enough to withstand the fluorination conditions and can be removed under basic conditions at a later stage.
-
Protocol:
-
Dissolve 1,3,5-tri-O-benzoyl-D-ribose in an anhydrous, aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of (diethylamino)sulfur trifluoride (DAST) in DCM to the cooled solution. DAST is a commonly used reagent for nucleophilic fluorination of alcohols.[5][6]
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by silica gel chromatography to yield the protected 2-deoxy-2-fluoro-arabinofuranosyl intermediate.
-
2. Synthesis of the 2-Methoxyadenine Base:
The 2-methoxyadenine base can be prepared from a commercially available starting material like 2,6-dichloropurine.
-
Rationale: The differential reactivity of the chlorine atoms at the C2 and C6 positions of the purine ring allows for selective substitution. The C6 chlorine is more susceptible to nucleophilic substitution by amines, while the C2 chlorine can be displaced by alkoxides.
-
Protocol:
-
Dissolve 2,6-dichloropurine in a solution of sodium methoxide in methanol.
-
Reflux the mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Neutralize the reaction mixture with an acid, such as acetic acid.
-
Remove the solvent under reduced pressure.
-
The resulting 2-methoxy-6-chloropurine can be carried forward to the next step. For the final product, the 6-chloro group will be displaced by ammonia to form the adenine analogue.
-
3. Glycosylation and Final Steps:
The crucial step of forming the nucleoside involves the coupling of the fluorinated sugar with the modified base. A common method is the Vorbrüggen glycosylation.
-
Rationale: This method utilizes a silylated nucleobase and a Lewis acid catalyst to promote the formation of the N-glycosidic bond with good stereocontrol, favoring the desired β-anomer.[7]
-
Protocol:
-
The 2-methoxy-6-chloropurine is first silylated using a reagent like N,O-bis(trimethylsilyl)acetamide (BSA) in an anhydrous solvent like acetonitrile.
-
The protected fluorinated sugar is then added to the silylated base, followed by a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
The reaction is stirred at an elevated temperature until completion.
-
After workup and purification by silica gel chromatography, the protected 6-chloro-nucleoside is obtained.
-
The 6-chloro group is then converted to an amino group by treatment with a solution of ammonia in methanol in a sealed pressure vessel at elevated temperature.
-
Finally, the benzoyl protecting groups are removed by treatment with a base, such as sodium methoxide in methanol, to yield the final product, 2-Methoxy-2'-deoxy-2'-fluoro-β-D-arabinoadenosine.
-
The final compound is purified by reverse-phase high-performance liquid chromatography (HPLC).
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Part 2: Rigorous Characterization of the Final Compound
Confirming the identity, purity, and structure of the synthesized 2-Methoxy-2'-deoxy-2'-fluoro-β-D-arabinoadenosine is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Characterization Workflow
Caption: Analytical workflow for the characterization of the final product.
Key Analytical Techniques and Expected Results
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the proton environment and stereochemistry. | Characteristic signals for the sugar protons, with coupling constants indicating the arabino configuration. The presence of the 2'-fluoro group will result in additional splitting of the H1', H2', and H3' signals. A singlet for the 2-methoxy group protons will be observed.[2][8] |
| ¹³C NMR | To identify all carbon atoms in the molecule. | Resonances for each carbon atom, with the C2' signal showing a large one-bond coupling to the fluorine atom. |
| ¹⁹F NMR | To confirm the presence and environment of the fluorine atom. | A single resonance for the 2'-fluoro group, likely a doublet of doublets due to coupling with H1' and H2'.[9] |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the elemental composition and molecular weight. | The measured mass-to-charge ratio (m/z) should correspond to the calculated exact mass of the protonated molecule [M+H]⁺. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. | A single major peak in the chromatogram, indicating a high degree of purity. |
Note on NMR Spectroscopy: The presence of the 2'-fluoro group significantly influences the NMR spectra. A key feature is the observation of a five-bond coupling between the 2'-fluorine and the H8 proton of the adenine base, which is indicative of a through-space interaction and provides conformational information.[2][8][10]
Part 3: Conclusion and Future Perspectives
The successful synthesis and characterization of 2-Methoxy-2'-deoxy-2'-fluoro-β-D-arabinoadenosine provide a valuable building block for the development of novel therapeutic oligonucleotides. The unique combination of a 2'-fluoroarabino sugar moiety and a 2-methoxy modified base offers the potential for enhanced biological activity and improved pharmacokinetic properties. Further studies to incorporate this nucleoside into antisense oligonucleotides and evaluate its efficacy in gene silencing applications are warranted.[11][12][13] The detailed synthetic and analytical protocols provided in this guide serve as a robust foundation for such future investigations.
References
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- Organic Syntheses Procedure. Organic Syntheses.
- 4′-C-Methoxy-2′-deoxy-2′-fluoro Modified Ribonucleotides Improve Metabolic Stability and Elicit Efficient RNAi-Mediated Gene Silencing. ACS Publications.
- 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing. PMC.
- (PDF) 2'-Deoxy-2'-fluoro- -D-arabinonucleic acid (2'F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing. ResearchGate.
- “Click handle”-modified 2′-deoxy-2′-fluoroarabino nucleic acid as a synthetic genetic polymer capable of post-polymerization functionalization. Chemical Science (RSC Publishing).
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